molecular formula C13H15BrF3NO2 B8148220 tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate

tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8148220
M. Wt: 354.16 g/mol
InChI Key: UKJBTSKEXMJOOQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate is an organic compound with the chemical formula C12H14BrF3NO2. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a trifluoroethyl group attached to a carbamate moiety. It is commonly used in organic synthesis as a reagent and intermediate due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate and 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include amines.

    Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where enhanced membrane penetration and bioavailability are desired .

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(8-13(15,16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBTSKEXMJOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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